4-(3-Allylthioureido)benzoic acid

Description

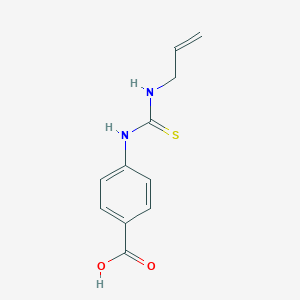

Structure

3D Structure

Properties

IUPAC Name |

4-(prop-2-enylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-5-3-8(4-6-9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUVRZXGVDBGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403250 | |

| Record name | 4-(3-allylthioureido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-29-6 | |

| Record name | 4-(3-allylthioureido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(3-Allylthioureido)benzoic acid

The primary and most direct method for synthesizing this compound involves the coupling of an amine with an isothiocyanate.

Synthesis via Isothiocyanate Coupling Reactions

The most common and efficient synthesis of this compound is achieved through the reaction of 4-aminobenzoic acid with allyl isothiocyanate. researchgate.net This reaction is typically performed in an ethanolic solution. One reported synthesis yielded this compound (designated as compound 4d in the study) with a yield of 59% and a melting point of 180–182°C. researchgate.net

The precursors for this synthesis, 4-aminobenzoic acid and allylamine (B125299) (for the generation of allyl isothiocyanate), are readily available. The formation of isothiocyanates from primary amines can be accomplished via several methods, including reaction with carbon disulfide (CS₂). nih.govkiku.dkchemrxiv.org A general one-pot protocol involves the in-situ generation of a dithiocarbamate (B8719985) salt from the amine and CS₂, followed by desulfurization to yield the isothiocyanate. nih.gov

Mechanistic Considerations of Allied Synthetic Routes

The formation of the thiourea (B124793) linkage in this compound is a classic example of a nucleophilic addition reaction. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in 4-aminobenzoic acid acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of allyl isothiocyanate.

Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.

Proton Transfer: A subsequent proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isothiocyanate moiety neutralizes the charges and yields the stable thiourea derivative.

This reaction is generally robust and proceeds readily, making it a favored method for constructing thiourea-containing molecules. researchgate.net

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications can be targeted at the benzoic acid portion, the thiourea linkage, or the terminal allyl group.

Modifications at the Benzoic Acid Moiety

The benzoic acid moiety provides two main sites for derivatization: the carboxylic acid group and the aromatic ring's C-H bonds.

A common modification is the esterification of the carboxylic acid. For instance, Fischer esterification, using an alcohol (like ethanol) in the presence of an acid catalyst (e.g., H₂SO₄), can convert the carboxylic acid to its corresponding ester. usm.myacs.orgresearchgate.netijstr.org This reaction is often a key step to protect the carboxylic acid group during subsequent chemical transformations. Microwave-assisted protocols have been shown to improve yields and reduce reaction times for such esterifications. usm.myresearchgate.net

More advanced strategies involve the direct functionalization of the aromatic C-H bonds . The carboxylate group can act as a directing group to achieve site-selective modifications.

Ortho-Allylation: A carboxylate-directed ortho-C-H functionalization allows for the specific introduction of an allyl group onto the benzene (B151609) ring, catalyzed by a ruthenium complex ([Ru(p-cymene)Cl₂]₂) at mild temperatures. nih.govacs.orgresearchgate.net

Ortho-Arylation: Palladium-catalyzed ortho-C-H arylation can be achieved using aryl iodides, providing access to biaryl structures. acs.org Similarly, ruthenium-phosphine catalysts enable the use of arylthianthrenium salts for ortho-arylation. nih.gov

Meta-Functionalization: While ortho-direction is more common, specific directing groups can be installed to achieve meta-C-H functionalization, such as olefination and acetoxylation, using palladium catalysis. cas.cnnih.govresearchgate.net

| Reaction Type | Reagent(s) | Target Site | Catalyst | Reference(s) |

| Esterification | Ethanol (B145695), H₂SO₄ | Carboxylic Acid | None (Acid-catalyzed) | usm.myacs.org |

| Ortho-Allylation | Allyl Acetate | Ortho C-H | [Ru(p-cymene)Cl₂]₂ | nih.gov |

| Ortho-Arylation | Aryl Iodide | Ortho C-H | Palladium Complex | acs.org |

| Meta-Olefination | Olefin | Meta C-H | Palladium (with directing group) | cas.cnresearchgate.net |

Functionalization of the Thiourea and Allyl Substituents

The thiourea and allyl groups are reactive functionalities that serve as handles for further chemical transformations.

The thiourea moiety is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. A notable transformation is its cyclization to form thiazole (B1198619) derivatives. For example, reacting allyl thioureas with bromine can induce cyclization to yield thiazoles. researchgate.netrsc.org This reaction provides a pathway to complex heterocyclic systems from a simple thiourea starting material.

The allyl group contains a reactive double bond that can undergo a variety of addition and cyclization reactions.

Halocyclization: Treatment of N-allyl thioureas with reagents like phenylselenenyl chloride or copper(II) halides can induce an intramolecular cyclization, where the sulfur atom attacks the activated double bond to form five-membered dihydrothiazole rings. tandfonline.comtandfonline.comresearchgate.net

Oxidative Cleavage: The double bond can be cleaved through ozonolysis, which, when followed by a reductive workup using agents like thiourea, can yield an aldehyde. beilstein-journals.org This aldehyde can then be used in subsequent synthetic steps.

Novel Charge-Switch Derivatization Methods

In analytical chemistry, particularly in mass spectrometry, the sensitivity of detection can be significantly enhanced by chemical derivatization. Charge-switch derivatization is a powerful technique used to improve the ionization efficiency of analytes that are otherwise difficult to detect. researchgate.netresearchgate.netnih.gov

For carboxylic acids like this compound, which are typically analyzed in negative ion mode, their detection sensitivity can be limited. A charge-switch method reverses the polarity of the analyte to allow for more sensitive detection in the positive ion mode. researchgate.netnih.govlongdom.org

A novel method involves reacting the carboxylic acid with a derivatizing agent that introduces a fixed positive charge. researchgate.net For example, reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) or tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives react with the carboxyl group to form an amide linkage, appending a permanently charged moiety to the molecule. researchgate.netnih.gov This results in a significant (10 to 30-fold) increase in ionization efficiency and allows for more robust and sensitive quantification using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov This approach is particularly valuable for detecting trace amounts of such compounds in complex biological matrices.

Reaction Pathways and Reactivity Profiles

The distribution of electron density within the this compound molecule gives rise to distinct electrophilic and nucleophilic centers, which govern its interactions with various reagents.

Nucleophilic Sites: The primary nucleophilic centers in the molecule are the sulfur and nitrogen atoms of the thiourea group. wikipedia.orgnih.govmdpi.com The lone pairs of electrons on these heteroatoms make them susceptible to attack by electrophiles. The sulfur atom, being a soft nucleophile, exhibits a strong affinity for soft electrophiles, including metal ions. wikipedia.org The nitrogen atoms can also act as nucleophiles, participating in reactions such as alkylation or acylation, although their nucleophilicity is somewhat attenuated by delocalization of their lone pairs into the thiocarbonyl group. mdpi.com The carboxylate group, if deprotonated, also presents a nucleophilic oxygen center.

Electrophilic Sites: The most significant electrophilic site is the carbon atom of the thiocarbonyl group (C=S). nih.gov The polarization of the carbon-sulfur double bond renders this carbon electron-deficient and thus a target for nucleophilic attack. mdpi.com Additionally, the carboxylic acid proton is electrophilic and can be abstracted by a base. The carbon atoms of the aromatic ring can also act as electrophilic centers, particularly in the context of electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxylic acid group and the thioureido linkage deactivates the ring towards such reactions. Computational studies on similar thiourea derivatives have shown that carbon, nitrogen, and hydrogen atoms can act as electrophilic regions. mdpi.com

Table 1: Key Electrophilic and Nucleophilic Sites in this compound

| Site Type | Location | Reactivity |

| Nucleophilic | Sulfur atom (thiocarbonyl) | Soft nucleophile, reacts with soft electrophiles (e.g., metal ions). wikipedia.org |

| Nitrogen atoms (thiourea) | Can be alkylated or acylated; nucleophilicity is modulated by resonance. mdpi.com | |

| Carboxylate oxygen | Nucleophilic upon deprotonation. | |

| Electrophilic | Carbon atom (thiocarbonyl) | Susceptible to nucleophilic attack. nih.gov |

| Carboxylic acid proton | Acidic proton, readily abstracted by bases. | |

| Aromatic ring carbons | Can undergo electrophilic substitution, though deactivated. |

Radical-Mediated Transformations

The allyl group in this compound is a key feature that allows for radical-mediated transformations. The allylic position (the CH₂ group adjacent to the double bond) is particularly susceptible to radical reactions due to the stability of the resulting allyl radical. numberanalytics.comfiveable.me

The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, facilitating hydrogen atom abstraction by radical initiators. wikipedia.org This generates a resonance-stabilized allyl radical, where the unpaired electron is delocalized over the three-carbon system. fiveable.meopenochem.org This stabilized radical can then participate in a variety of subsequent reactions.

Potential Radical Reactions:

Allylic Substitution: A hydrogen atom at the allylic position can be substituted by another atom or functional group via a radical chain mechanism. numberanalytics.com

Radical Addition: The allyl radical can add to other unsaturated systems, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com

Radical Cyclization: The allyl radical can participate in intramolecular cyclization reactions, forming cyclic structures. numberanalytics.com

While specific studies on the radical-mediated transformations of this compound are not extensively documented, the known reactivity of allyl compounds suggests that it would be amenable to such reactions under appropriate conditions (e.g., in the presence of radical initiators like AIBN or under photochemical conditions). numberanalytics.comnumberanalytics.com

Table 2: Potential Radical-Mediated Transformations of the Allyl Group

| Transformation | Description | Key Intermediate |

| Allylic Substitution | Replacement of an allylic hydrogen with another group. | Resonance-stabilized allyl radical. numberanalytics.comfiveable.me |

| Radical Addition | Addition of the allyl radical to an unsaturated molecule. | Allyl radical. numberanalytics.com |

| Radical Cyclization | Intramolecular reaction of the allyl radical to form a ring. | Allyl radical. numberanalytics.com |

Intramolecular Cyclization Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions, primarily involving the allyl and thiourea moieties. Such cyclizations are often promoted by acidic or electrophilic reagents.

Studies on analogous N-allylthiourea derivatives have demonstrated their propensity to undergo intramolecular heterocyclization to form thiazoline (B8809763) or thiazinone derivatives. nu.edu.kzosi.lvmdpi.comscispace.com This transformation typically involves the nucleophilic attack of the sulfur atom onto the double bond of the allyl group, which is activated by an electrophile (e.g., a proton or a halogen).

Plausible Cyclization Pathways:

Electrophile-induced Cyclization: In the presence of an acid or an electrophile like bromine or iodine, the double bond of the allyl group can be activated towards nucleophilic attack. The sulfur atom of the thiourea can then attack one of the carbons of the double bond, leading to the formation of a five-membered thiazoline ring or a six-membered thiazinone ring, depending on the regioselectivity of the attack and subsequent rearrangements. nu.edu.kzmdpi.com

Radical Cyclization: As mentioned previously, the allyl radical can undergo intramolecular cyclization. Depending on the reaction conditions and the proximity of other reactive sites, this could lead to the formation of various cyclic structures.

The specific outcome of the cyclization (i.e., the size of the resulting ring and the nature of any substituents) would depend on the reaction conditions, the nature of the catalyst or initiator used, and the inherent stereoelectronic factors of the molecule.

Table 3: Potential Intramolecular Cyclization Products

| Reagents/Conditions | Proposed Product | Reaction Type |

| Acid (e.g., HCl) or Halogen (e.g., I₂, Br₂) | Thiazoline or Thiazinone derivative | Electrophilic Cyclization nu.edu.kzmdpi.com |

| Radical Initiator (e.g., AIBN) | Cyclic thioether or lactam derivative | Radical Cyclization numberanalytics.com |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-(3-allylthioureido)benzoic acid is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. Based on the analysis of structurally similar compounds, such as 4-(3-benzoylthioureido)benzoic acid, the following proton chemical shifts (δ) in parts per million (ppm) are expected. researchgate.net

The protons of the aromatic ring of the p-aminobenzoic acid moiety are expected to appear as two distinct doublets in the downfield region, typically between 7.5 and 8.0 ppm. The protons ortho to the carboxylic acid group are generally more deshielded than those ortho to the thioureido group. The protons of the allyl group will present a more complex pattern. The methylene (B1212753) protons adjacent to the nitrogen will likely appear as a doublet of triplets, while the terminal vinyl protons will show characteristic doublet and multiplet signals. The N-H protons of the thiourea (B124793) linkage are expected to appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet, appearing significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to -COOH) | ~7.9 | Doublet |

| Ar-H (ortho to -NH) | ~7.6 | Doublet |

| -CH₂- (allyl) | ~4.2 | Multiplet |

| =CH- (allyl) | ~5.9 | Multiplet |

| =CH₂ (allyl, cis) | ~5.2 | Doublet |

| =CH₂ (allyl, trans) | ~5.1 | Doublet |

| -NH- (thiourea) | Variable (Broad) | Singlet |

| -NH- (thiourea) | Variable (Broad) | Singlet |

| -COOH | >10 (Broad) | Singlet |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the carboxylic acid is anticipated to be the most downfield signal, typically above 165 ppm. The thiocarbonyl (C=S) carbon of the thiourea group is also expected to be significantly downfield, often appearing around 180 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts influenced by the electron-donating or -withdrawing nature of the substituents. The carbons of the allyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxyl) | ~167 |

| C=S (thiourea) | ~181 |

| C (aromatic, attached to -COOH) | ~128 |

| C (aromatic, attached to -NH) | ~145 |

| CH (aromatic) | ~131, ~118 |

| -CH₂- (allyl) | ~49 |

| =CH- (allyl) | ~134 |

| =CH₂ (allyl) | ~117 |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, within the allyl group and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. These 2D NMR techniques would provide definitive evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can provide insights into bonding and molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically around 1680-1710 cm⁻¹. The N-H stretching vibrations of the thiourea group are expected to appear as one or more bands in the 3100-3400 cm⁻¹ region. The C=S stretching vibration is typically weaker and appears in the fingerprint region, often between 1000 and 1200 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations will also be present in the fingerprint region. The allyl group will contribute to C-H stretching and bending vibrations. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (thiourea) | 3100-3400 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| N-H bend (thiourea) | 1500-1550 | Medium |

| C=S stretch (thiourea) | 1000-1200 | Medium-Weak |

Note: The predicted wavenumbers are based on typical ranges for these functional groups and data from analogous compounds. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, the C=S stretching vibration, which can be weak in the IR spectrum, is often more prominent in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring are also typically strong in the Raman spectrum. The C=C stretching vibration of the allyl group is also expected to give a distinct Raman signal. The study of benzoic acid and its derivatives by Raman spectroscopy has shown characteristic bands for the aromatic ring and the carboxylic acid group, which would also be expected in the spectrum of the target compound. sciensage.info

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, with a molecular formula of C11H12N2O2S, the expected molecular weight is approximately 236.29 g/mol . sigmaaldrich.com

For instance, benzoic acid itself typically shows a prominent molecular ion peak. docbrown.info Key fragmentation pathways often involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). docbrown.info The fragmentation of the phenyl ring can also lead to characteristic ions at m/z 77 ([C6H5]+) and 51 ([C4H3]+). docbrown.inforesearchgate.net In the case of this compound, fragmentation would likely involve cleavages at the thiourea linkage and the allyl group, in addition to the fragmentation of the benzoic acid moiety. The presence of the sulfur and nitrogen atoms would also lead to characteristic isotopic patterns and fragment ions.

Table 1: Predicted Key Fragmentation Ions for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure/Origin |

| [M]+• | 236 | Molecular Ion |

| [M-C3H5]+ | 195 | Loss of allyl group |

| [M-C3H5N]+ | 181 | Cleavage of the thiourea linkage |

| [C7H6NO2S]+ | 180 | Fragment containing the benzoic acid and thiourea core |

| [C7H5O2]+ | 121 | Benzoic acid fragment |

| [C6H5]+ | 77 | Phenyl cation |

| [C3H5S]+ | 73 | Allylthio fragment |

Note: This table is predictive and based on general fragmentation principles. Experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the benzene (B151609) ring and the thiourea group. The benzene chromophore typically exhibits three absorption bands: a strong primary band around 184 nm, a less intense band around 204 nm, and a weak, fine-structured secondary band around 254 nm. spcmc.ac.in Substitution on the benzene ring significantly affects these transitions. spcmc.ac.in

The benzoic acid moiety itself shows characteristic absorption bands. For neutral benzoic acid, B- and C-bands are observed, which are attributed to π→π* electronic transitions. rsc.org The B-band for neutral benzoic acid is typically found around 230 nm. rsc.org The presence of the allylthioureido group at the para position will further influence the electronic spectrum. The lone pairs on the nitrogen and sulfur atoms of the thiourea group can participate in n→π* transitions and also interact with the π-system of the benzene ring, likely causing a bathochromic (red) shift of the absorption maxima. egyankosh.ac.in The solvent polarity can also influence the position of these absorption bands. academie-sciences.fr

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π→π | 200-250 | Benzoic acid B-band |

| π→π | 250-300 | Benzoic acid secondary band, influenced by thiourea |

| n→π* | >300 | Thiourea group |

Note: The exact λmax values depend on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single crystal X-ray diffraction analysis of this compound would reveal its exact molecular geometry. uol.decarleton.edu While specific crystallographic data for this compound is not available in the provided search results, studies on similar benzoic acid derivatives provide insights into what might be expected. For example, in the crystal structure of 4-(3-chloroanilino)benzoic acid, the molecule is twisted, and the molecules form acid-acid dimers. nih.gov Similarly, the crystal structure of this compound would likely reveal the planarity or twisting of the molecule, the conformation of the allyl group, and the geometry of the thiourea linkage.

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. ub.eduunits.it A PXRD pattern is a fingerprint of a specific crystalline phase. ub.edu For this compound, PXRD could be used to identify the crystalline form of the synthesized material and to assess its purity. researchgate.net Studies on benzoic acid and its derivatives have utilized PXRD to characterize different crystalline forms and to study their behavior under compression. nih.gov The technique is also essential for identifying different polymorphs or solvatomorphs of a compound. units.it

The molecular structure of this compound, with its carboxylic acid and thiourea groups, is highly conducive to the formation of extensive hydrogen bonding networks. nih.govmdpi.com The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), and it is well-established that benzoic acids often form centrosymmetric dimers in the solid state through O-H···O hydrogen bonds. nih.govresearchgate.net

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type |

| Carboxylic acid O-H | Carboxylic acid C=O | Dimer formation |

| Thiourea N-H | Carboxylic acid C=O | Inter- or intramolecular |

| Thiourea N-H | Thiourea C=S | Inter- or intramolecular |

| Carboxylic acid O-H | Thiourea C=S | Inter- or intramolecular |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various derivatives of benzoic acid, providing valuable data on their geometry, electronic properties, and reactivity. nih.govdergipark.org.tr

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules with flexible bonds, such as the allyl group and the thioureido bridge in 4-(3-Allylthioureido)benzoic acid, conformational analysis is crucial to identify the lowest energy conformer. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The optimized geometry corresponds to the structure with the minimum potential energy and is essential for accurate predictions of other molecular properties. nih.govdergipark.org.tr Studies on similar benzoic acid derivatives have shown that DFT calculations can predict ground-state geometries with high accuracy when compared to experimental results. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.compku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For derivatives of benzoic acid, DFT calculations have been employed to determine these orbital energies and predict their chemical behavior. pku.edu.cn

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Representative Benzoic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated using DFT to provide a more detailed picture of a molecule's reactivity. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO and LUMO energies.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. This is crucial for understanding reaction mechanisms involving bond cleavage. preprints.org

Proton Dissociation Enthalpy (PDE): The enthalpy change associated with the deprotonation of a molecule. preprints.org

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton.

These descriptors have been successfully used to analyze the reactivity of various benzoic acid derivatives, providing insights into their antioxidant properties and reaction mechanisms. preprints.orgnih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Representative Benzoic Acid Derivative

| Descriptor | Value |

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | 1.2 |

| Hardness (eV) | 2.65 |

| Softness (eV⁻¹) | 0.38 |

| Electrophilicity (eV) | 1.48 |

| Electronegativity (eV) | 3.85 |

| Chemical Potential (eV) | -3.85 |

Note: The values in this table are illustrative for a generic benzoic acid derivative and are not specific to this compound. The principles of using these descriptors for reactivity prediction are generally applicable.

DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of observed vibrational bands to specific atomic motions within the molecule. dergipark.org.trresearchgate.netuwosh.edu This correlation is a powerful tool for confirming the structure of a synthesized compound. For benzoic acid and its derivatives, theoretical vibrational spectra have shown good agreement with experimental data, validating the computational models used. researchgate.netuwosh.edunih.gov For example, the characteristic C=O stretching frequency in the carboxylic acid group is a key feature that can be accurately predicted. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions at a molecular level.

The first step in a molecular docking study is to identify a relevant biological target. For derivatives of benzoic acid, various protein targets have been investigated based on their potential therapeutic applications. nih.govsemanticscholar.orgnih.gov Once a target is selected, its three-dimensional structure, often obtained from protein data banks (PDB), is used for the docking simulation. The binding site, or active site, of the protein is then analyzed to understand its shape, size, and the nature of the amino acid residues lining it (e.g., hydrophobic, polar, charged). nih.govnih.gov

Molecular docking simulations of this compound would involve placing the molecule into the binding site of a target protein and evaluating the different possible binding poses. The scoring functions used in docking programs estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net The analysis of the best-docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. These interactions are crucial for the stability of the ligand-protein complex. mdpi.comnih.gov For instance, the carboxylic acid group of a benzoic acid derivative often forms a crucial hydrogen bond with a specific residue in the active site. nih.gov

Interaction Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological activity of a compound is fundamentally linked to its ability to interact with macromolecules such as enzymes and receptors. The unique structure of this compound, featuring a benzoic acid group, a flexible allyl group, and a thiourea (B124793) moiety, allows for a variety of molecular interactions. The thiourea group is particularly significant as it can act as a hydrogen bond donor and acceptor, and as a ligand for metal ions within enzyme active sites ontosight.ai.

Molecular docking and interaction studies on analogous benzoylthioureido benzoic acid derivatives have shed light on how this class of compounds may bind to biological targets. A prominent example is their interaction with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govtandfonline.com. In these interactions, the thioureido moiety is crucial. It often positions itself to interact with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, a key interaction for inhibition nih.gov.

Furthermore, the structure is stabilized by a network of hydrogen bonds. For instance, the NH protons of the thiourea group can form hydrogen bonds with amino acid residues like Thr199 and Thr200, while the carbonyl oxygen can interact with other residues within the active site pocket nih.gov. The benzoic acid portion of the molecule also plays a critical role, contributing to solubility and potentially forming additional electrostatic or hydrogen bond interactions with the receptor, anchoring the ligand securely within the binding site ontosight.ainih.gov. The allyl group, being hydrophobic, may engage in van der Waals interactions within hydrophobic sub-pockets of the receptor. These combined interactions define the compound's binding affinity and specificity for its target macromolecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of a ligand binding to a receptor, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing crucial insights into the stability of a ligand-receptor complex and the conformational changes that may occur upon binding nih.govmdpi.com.

For a compound like this compound, an MD simulation would typically start with the docked pose of the molecule within the active site of a target protein. The entire system, including the protein, the ligand, water molecules, and ions, is then subjected to simulations over a period ranging from nanoseconds to microseconds nih.gov. During the simulation, researchers can analyze the trajectory to assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein nih.gov.

Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. Such simulations can confirm whether the initial docked pose is stable or if the ligand shifts to a more favorable conformation, revealing the dynamic nature of the molecular recognition process mdpi.comrsc.org.

In Silico ADME/T and Pharmacokinetic Predictions

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties must be evaluated. In silico tools can predict these properties early in the drug discovery process, saving time and resources researchgate.netsciensage.info. For this compound, these predictions can be made based on its structure, drawing from models trained on large datasets of known compounds.

Web-based tools like SwissADME and pkCSM are frequently used to predict a wide range of pharmacokinetic and physicochemical properties researchgate.netbiorxiv.org. These include:

Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase, affecting absorption and membrane permeability farmaciajournal.com.

Aqueous Solubility (LogS): A critical factor for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut into the bloodstream biorxiv.org.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system biorxiv.orgpharmacophorejournal.com.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are major players in drug metabolism.

Drug-Likeness: Evaluates the compound based on rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug.

The table below shows a set of predicted ADME properties for thiourea derivatives, which are representative of the type of data generated in an in silico analysis for this compound.

Table 2: Representative In Silico ADME/T Predictions for Thiourea Derivatives

| Property | Predicted Value/Classification | Significance | Reference |

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption | researchgate.netbiorxiv.org |

| Blood-Brain Barrier (BBB) Permeant | No / Low | Less likely to cause CNS side effects | researchgate.net |

| P-glycoprotein Substrate | Yes/No (Varies) | Affects distribution and efflux from cells | researchgate.net |

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2 | researchgate.net |

| CYP2C9 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C9 | researchgate.net |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 | researchgate.net |

| Lipinski's Rule of Five | Obeys (0-1 violations) | Good drug-likeness for oral bioavailability | researchgate.net |

| Bioavailability Score | 0.55 | Indicates good probability of having favorable pharmacokinetic properties | researchgate.net |

This table contains representative data for related thiourea derivatives and does not represent experimentally validated results for this compound.

These in silico predictions are invaluable for flagging potential liabilities and guiding the chemical modification of lead compounds to improve their pharmacokinetic profiles pharmacophorejournal.com.

Biochemical and Cellular Mechanistic Studies in Vitro

Modulation of Cellular Pathways and Signaling Networks

Derivatives containing allylthioureido and benzoic acid moieties have been investigated for their capacity to modulate various cellular signaling pathways critical in cellular processes like proliferation, inflammation, and metabolism.

The mitogen-activated protein kinase (MAPK) pathways, comprising key kinases such as ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses. Certain benzoic acid derivatives have been shown to influence these pathways. For instance, veratric acid, a derivative of benzoic acid, has been observed to dephosphorylate members of the MAPK family, including p38, ERK, and JNK, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells nih.gov. This suggests an anti-inflammatory potential through the downregulation of these signaling cascades. Similarly, other research indicates that the nephroprotective effects of certain flavonoids may be attributed to their ability to modulate the MAPK pathway, thereby reducing stress-induced apoptosis researchgate.net. The modulation of MAPK signaling has also been linked to the anti-inflammatory and antitumor effects of 4-hydroxybenzoic acid mdpi.com.

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. Several studies have highlighted the ability of benzoic acid and thiourea (B124793) derivatives to modulate NF-κB signaling.

An electrophilic nitroalkene benzoic acid derivative, (E)-4-(2-nitrovinyl) benzoic acid (BANA), has demonstrated a significant inhibitory effect on NF-κB activation nih.gov. In studies using NF-κB reporter transgenic mice and microglial cell cultures, BANA was shown to reduce the number of NF-κB-p65-positive microglial nuclei nih.gov. This highlights the potential of benzoic acid derivatives to mitigate inflammatory conditions by targeting the NF-κB pathway.

Furthermore, novel thiazolidinone derivatives, which share structural similarities with thiourea compounds, have been shown to decrease the expression of inflammatory signals by regulating NF-κB tums.ac.ir. Specifically, these compounds inhibited LPS-induced NF-κB (p65) production in a dose-dependent manner in RAW 264.7 macrophages tums.ac.ir. The anti-inflammatory effects of veratric acid are also attributed to its ability to dephosphorylate NF-κB nih.gov. Some phytochemicals, like catechins, have been shown to inhibit NF-κB activity in pancreatic cancer cell lines, repressing the expression of NF-κB target genes nih.gov.

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and a therapeutic target for metabolic diseases. Several benzoic acid derivatives and other structurally related compounds have been identified as AMPK activators.

A small-molecule benzimidazole (B57391) derivative, referred to as ex229, has been found to be a potent activator of AMPK in skeletal muscle, increasing glucose uptake in an AMPK-dependent manner portlandpress.com. This compound was shown to be 5- to 10-fold more potent than A769662, another known AMPK activator portlandpress.com. Structural studies have revealed that such activators can bind to a site between the kinase domain and the carbohydrate-binding module of AMPK, stabilizing their interaction rcsb.org.

Furthermore, studies on alkene oxindole (B195798) derivatives have led to the identification of novel AMPK activators that show beneficial metabolic effects nih.gov. While many compounds can activate AMPK, some, like the widely used metformin (B114582) and AICAR, can also exert AMPK-independent effects on cell proliferation and metabolism nih.govnih.gov.

Currently, there is no direct scientific literature available that specifically investigates the modulation of NAD+ levels by 4-(3-Allylthioureido)benzoic acid or its close structural analogs.

The regulation of the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. Benzoic acid derivatives have been shown to influence cell cycle progression. For example, some benzoic acid derivatives can mediate the expression of several cell cycle proteins by acting as agonists for the nuclear xenobiotic receptor PXR/SXR, thereby affecting cell cycle progression google.com.

Studies on 4-(3,4,5-Trimethoxyphenoxy)benzoic acid have demonstrated its ability to induce cell-cycle arrest at the G2/M phase in breast cancer cell lines iiarjournals.org. Another study on naturally occurring benzoic acid derivatives found that 2,4-dihydroxybenzoic acid (DHBA) arrested cells in the G2/M phase and increased the sub-G0-G1 cell population, indicating apoptosis nih.govtandfonline.com. Similarly, a novel mifepristone (B1683876) derivative was found to inhibit G1/S cell cycle progression in a dose-dependent manner ijbs.com. Furthermore, 3-iodoacetamido benzoyl ethyl ester, another benzoic acid derivative, was reported to cause a double blockade in the cell cycle at the G1-S transition and in the M phase nih.gov.

Enzyme Inhibition Profiling and Kinetic Analysis

Thiourea and benzoic acid derivatives have been extensively studied as inhibitors of various enzymes.

Thiourea derivatives have shown significant inhibitory activity against several enzymes. For instance, a series of alkyl chain-linked thiourea derivatives were found to be potent inhibitors of urease, with some compounds exhibiting IC50 values as low as 10.65 µM rsc.org. Kinetic studies revealed a competitive inhibition mechanism for these compounds rsc.org. Other thiourea derivatives have been identified as inhibitors of carbonic anhydrase-II, with IC50 values ranging from 1.90 to 25.90 µM elsevierpure.com. Indole-thiourea derivatives have also been discovered as competitive inhibitors of tyrosinase, with one compound showing an IC50 of 5.9 µM mdpi.comnih.gov. Additionally, certain (thio)urea derivatives have been evaluated as inhibitors of E. coli β-glucuronidase, with one compound acting as an uncompetitive inhibitor with a Ki value of 1.64 µM nih.gov.

Benzoic acid derivatives have also been identified as enzyme inhibitors. For example, some derivatives have been shown to inhibit tyrosinase google.com. In another study, benzoic acid was found to exhibit competitive inhibition of polyphenol oxidase (PPO) researchgate.net. Furthermore, certain 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 nih.gov.

Table 1: Enzyme Inhibition by Thiourea Derivatives

| Derivative Class | Target Enzyme | Inhibition Data | Inhibition Type | Reference |

|---|---|---|---|---|

| Alkyl chain-linked thiourea | Urease | IC50: 10.65 ± 0.45 µM | Competitive | rsc.org |

| Thiourea derivatives | Carbonic Anhydrase-II | IC50: 1.90 ± 1.30 to 25.90 ± 2.05 µM | Not specified | elsevierpure.com |

| Indole-thiourea | Tyrosinase | IC50: 5.9 ± 2.47 µM | Competitive | mdpi.comnih.gov |

| (Thio)urea derivatives | E. coli β-glucuronidase | Ki: 1.64 µM | Uncompetitive | nih.gov |

Table 2: Enzyme Inhibition by Benzoic Acid Derivatives

| Derivative Class | Target Enzyme | Inhibition Data | Inhibition Type | Reference |

|---|---|---|---|---|

| Benzoic acid derivatives | Tyrosinase | Not specified | Not specified | google.com |

| Benzoic acid | Polyphenol Oxidase (PPO) | Not specified | Competitive | researchgate.net |

| 2,5-Substituted benzoic acid | Mcl-1 and Bfl-1 | Not specified | Not specified | nih.gov |

Histone Deacetylase (HDAC) Inhibition Mechanisms

While no direct studies on this compound as a histone deacetylase (HDAC) inhibitor were found, other benzoic acid derivatives have been investigated for this activity. For instance, some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which can lead to the retardation of cancer cell growth. Current time information in Bangalore, IN. Dihydroxybenzoic acid, in particular, has been identified as a potent HDAC inhibitor that can induce apoptosis in cancer cells. Current time information in Bangalore, IN. The general mechanism of HDAC inhibitors involves preventing the deacetylation of histones, which leads to a more open chromatin structure and can alter the expression of genes involved in cell cycle regulation and apoptosis. Current time information in Bangalore, IN.

Cholinesterase (AChE, BChE) Inhibition Studies

Specific data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound is not available. However, various phenolic acids and flavonoids, which share the benzoic acid scaffold, have been identified as inhibitors of these enzymes. The inhibition of AChE and BChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.

Tyrosinase and Urease Enzyme Inhibition

Benzoic acid is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Studies on benzoic acid have reported an IC50 value of 119 µM for tyrosinase inhibition. The mechanism of inhibition by benzoic acid is suggested to be competitive.

On the other hand, the thiourea moiety in this compound suggests a potential for urease inhibition. Numerous thiourea derivatives have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. Some of these derivatives have demonstrated IC50 values significantly lower than the standard inhibitor, acetohydroxamic acid. The thiourea group is thought to interact with the nickel ions in the active site of the urease enzyme.

Inhibition of Coenzyme Q Biosynthesis Enzymes (e.g., Coq2)

Research has shown that benzoic acid can inhibit the biosynthesis of Coenzyme Q, an essential component of the electron transport chain. This inhibition is likely due to the targeting of the enzyme Coq2 (p-hydroxybenzoate:polyprenyl-transferase), which is involved in the prenylation step of the Coenzyme Q biosynthetic pathway. Overexpression of the Coq2 enzyme has been found to counteract the inhibitory effects of benzoic acid.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While there are no specific studies on this compound, various molecules containing a benzoic acid framework have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a strategy for managing postprandial hyperglycemia in diabetes. Benzoic acid derivatives have been shown to inhibit α-amylase, with one study reporting an IC50 value of 17.30 ± 0.73 mM for 2,3,4-trihydroxybenzoic acid. The inhibitory activity is influenced by the nature and position of substituents on the benzene (B151609) ring.

Induction of Programmed Cell Death in Cancer Cell Lines

Derivatives of benzoic acid have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This pro-apoptotic activity is often linked to the inhibition of HDACs. Current time information in Bangalore, IN. For example, a study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid demonstrated its ability to induce apoptosis in breast cancer cells through the activation of caspase-3. The activation of caspases, which are key executioner proteins in the apoptotic cascade, is a common mechanism by which anticancer agents induce cell death.

Apoptosis Induction Mechanisms (e.g., Caspase Activation, ROS Generation, p53 Pathway Modulation)

The induction of apoptosis, or programmed cell death, is a key strategy for anti-cancer agents. Research on related compounds suggests several mechanisms through which this compound might operate.

Caspase Activation : The apoptotic process is executed by a family of proteases called caspases. Initiator caspases like caspase-8 and caspase-9 activate executioner caspases, such as caspase-3, which then cleave numerous cellular substrates, leading to cell death. nih.govuniprot.org Studies on other benzoic acid derivatives have demonstrated an increase in caspase-3 activity in breast cancer cells, suggesting that activation of the caspase cascade is a potential mechanism of action. nih.gov Caspase-3 can cleave vital structural proteins, impairing cellular function and leading to the morphological changes characteristic of apoptosis. nih.govuniprot.org

Reactive Oxygen Species (ROS) Generation : An imbalance in cellular redox status, leading to an overproduction of reactive oxygen species (ROS), can trigger apoptosis. Some chalcone (B49325) derivatives, which share structural similarities with the broader class of compounds, have been shown to significantly increase ROS production in ovarian cancer cells. mdpi.com This oxidative stress can damage mitochondria and other cellular components, initiating the apoptotic cascade. mdpi.com

p53 Pathway Modulation : The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. nih.gov In response to cellular stress, such as DNA damage, p53 can be activated to halt the cell cycle and initiate apoptosis. nih.gov It achieves this by transcriptionally activating target genes, including those that encode for pro-apoptotic proteins. nih.gov While direct modulation by this compound has not been documented, the p53 pathway remains a common target for anti-cancer compounds. nih.govnih.gov

Cell Cycle Arrest in Specific Phases (G1/S, G2/M)

Disruption of the cell cycle is another hallmark of anti-proliferative compounds. By arresting cells at specific checkpoints, these agents can prevent cancer cell division.

G2/M Arrest : The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Some benzoic acid derivatives have been found to induce cell cycle arrest at the G2/M phase in breast cancer cell lines. nih.gov This arrest is often associated with the modulation of proteins like cyclins and cyclin-dependent kinases (CDKs) that govern this transition. ijbs.comnih.gov

G1/S Arrest : The G1/S checkpoint controls the transition from the first gap phase (G1) to the synthesis phase (S). Arrest at this stage prevents the replication of damaged DNA. nih.gov Various compounds, including some thiazolides and natural products, have been shown to cause a strong accumulation of cells in the G1 phase. d-nb.infojmb.or.kr This is often mediated by the upregulation of CDK inhibitors like p21. jmb.or.kr

Autophagy Modulation in Cellular Systems

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govnih.govfrontiersin.org

Modulating autophagy is a therapeutic strategy being explored for cancer treatment. frontiersin.orgmdpi.com Depending on the cellular context, either inhibiting or excessively inducing autophagy can lead to cancer cell death. nih.govmdpi.com For instance, in some cancer cells with defective apoptosis pathways, inducing autophagic cell death can be a viable alternative. nih.govmdpi.com Conversely, inhibiting autophagy, which cancer cells often use to survive metabolic stress, can enhance the efficacy of other anticancer drugs. mdpi.com While specific studies on this compound are lacking, its structural components suggest that investigating its effect on autophagy pathways could be a fruitful area of research.

Antimicrobial Action Mechanisms (In Vitro)

This compound has been directly evaluated for its antimicrobial properties, showing activity against both bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies have demonstrated that this compound exhibits varied activity against different bacterial strains. Thioureide derivatives of benzoic acid are known to possess a broad spectrum of biological activities, including antibacterial properties. mdpi.comnih.gov

In one study, the compound, designated as 4d, was tested against two Gram-positive species (Lactobacillus bulgaris and Streptococcus mitis) and one Gram-negative species (Yersinia). researchgate.net The results indicated moderate activity, with efficacy varying by bacterial strain. researchgate.net Generally, benzoic acid and its derivatives are often more active against Gram-positive bacteria than Gram-negative bacteria, a phenomenon attributed to the latter's less permeable outer membrane. ajol.info

Table 1: Antibacterial Activity of this compound (Compound 4d) (Data sourced from researchgate.net)

| Bacterial Strain | Gram Type | Activity Level |

|---|---|---|

| Lactobacillus bulgaris | Gram-Positive | Moderate |

| Streptococcus mitis | Gram-Positive | Moderate |

| Yersinia | Gram-Negative | Low to Moderate |

Antifungal Activity against Fungal Pathogens

The antifungal potential of this compound has also been investigated. Benzoic acid and its derivatives are used as food preservatives due to their ability to control the growth of molds and yeasts. lumenlearning.com

Specifically, this compound was evaluated for its activity against the fungal pathogen Aspergillus niger. researchgate.net The study reported that the compound demonstrated moderate activity against this fungal strain. researchgate.net Other research has explored how benzoic acid derivatives can specifically target fungal enzymes, such as CYP53, indicating a potential mechanism for their antifungal effects. nih.gov

Mechanisms of Microbial Growth Inhibition (e.g., Membrane Disruption, Enzyme Interaction)

The antimicrobial action of benzoic acid derivatives is believed to occur through several mechanisms:

Membrane Disruption : A primary mechanism involves the disruption of the microbial cell membrane's integrity. lumenlearning.commdpi.com The lipophilic nature of these compounds allows them to pass through the cell membrane. mdpi.com Once inside the cytoplasm, where the pH is typically higher than in an acidic environment, the acid dissociates, acidifying the cell's interior and disrupting metabolic functions. mdpi.compatsnap.com This can lead to the leakage of essential ions and molecules, ultimately causing cell death. patsnap.comnih.gov

Enzyme Interaction : Benzoic acid and its derivatives can inhibit the function of crucial microbial enzymes. mdpi.compatsnap.com By interfering with enzymes involved in metabolic pathways like the tricarboxylic acid (TCA) cycle, these compounds can effectively starve the microorganism of energy. patsnap.comnih.gov

Proteomics Research on this compound Remains an Unexplored Frontier

Despite growing interest in the biological activities of benzoic acid derivatives, comprehensive proteomic studies on this compound, specifically analyzing its interactions with proteins and subsequent cellular modifications, are not available in publicly accessible scientific literature.

While research has delved into the general biological effects and mechanisms of action of benzoic acid and some of its other derivatives, the specific impact of the this compound structure on the proteome has yet to be characterized. Proteomics, the large-scale study of proteins, is a critical tool for elucidating the molecular targets of a compound and understanding its mechanism of action. Such studies would typically involve techniques to identify proteins that directly bind to the compound or whose expression levels are altered in its presence.

Currently, information regarding the protein interactions of closely related compounds is limited and cannot be directly extrapolated to this compound due to the unique influence of the allylthioureido functional group. The specific chemical properties imparted by this group are likely to result in a distinct profile of protein interactions and downstream cellular effects.

Without dedicated proteomics research, the molecular pathways modulated by this compound remain speculative. Future in-vitro studies employing methodologies such as affinity purification-mass spectrometry (AP-MS) or yeast two-hybrid screens could identify direct protein binding partners. Furthermore, quantitative proteomic approaches like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) would be invaluable in mapping the global changes in protein expression within cells upon treatment with this compound.

Until such studies are conducted and their findings published, a detailed account of the proteomics research, including data on protein interactions and modifications for this compound, cannot be provided.

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Structural Features with Biological and Chemical Activities

The Thiourea (B124793) Bridge: The thiourea group (-NH-CS-NH-) is a vital pharmacophore in many biologically active compounds. rjptonline.org Its ability to form strong hydrogen bonds is a recurring theme in the molecular interactions of these derivatives. The sulfur and nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. This dual functionality allows for a versatile range of interactions with protein targets. For instance, the -CSNH- group is considered a key pharmacophore in the inhibition of enzymes like Sirtuin1, which is implicated in cancer. rjptonline.org

The interplay of these structural features gives rise to a range of biological activities. For example, various thiourea derivatives have demonstrated potential as anticancer agents through the inhibition of protein kinases and other key cellular enzymes. researchgate.net Similarly, benzoic acid derivatives have been investigated for a wide array of therapeutic applications, including as VLA-4 antagonists and multitarget inhibitors for conditions like Alzheimer's disease. nih.govnih.gov

Influence of Substituent Effects on Potency and Selectivity

The systematic modification of the 4-(3-allylthioureido)benzoic acid scaffold has provided deep insights into the influence of substituents on biological potency and selectivity. The electronic and steric properties of substituents on the benzoic acid ring can dramatically alter the compound's interaction with its biological target.

Electronic Effects: The acidity of the benzoic acid, and therefore its ionization state at physiological pH, is heavily influenced by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen groups, tend to increase the acidity of the carboxylic acid. libretexts.org This increased acidity can lead to stronger ionic interactions with positively charged residues in a binding pocket, thereby enhancing potency. Conversely, electron-donating groups (EDGs) decrease acidity, which may be favorable in other contexts. doubtnut.com The position of the substituent (ortho, meta, or para) also plays a critical role, with the ortho-effect often leading to an increase in acid strength regardless of the substituent's electronic nature. libretexts.org

Steric Effects: The size and shape of substituents can also have a profound impact. Bulky substituents may cause steric hindrance, preventing the molecule from fitting optimally into a binding site. However, in some cases, a larger substituent may be beneficial if it can occupy a specific hydrophobic pocket within the target protein.

The following table summarizes the effects of various substituents on the biological activity of benzoic acid derivatives, as reported in several studies:

| Base Compound | Substituent | Position | Effect on Activity | Reference |

| Benzoic Acid | -Cl or -Br | 3 | Improved pharmacokinetic properties as VLA-4 antagonists. | nih.gov |

| Benzoic Acid | -NO2 | meta, para | Increases acidity, stabilizing the carboxylate anion. | libretexts.org |

| Benzoic Acid | Electron-donating groups | meta, para | Decreases acidity, destabilizing the carboxylate anion. | libretexts.org |

| Benzoic Acid | Most substituents | ortho | Increases acid strength (ortho-effect). | libretexts.org |

| 4-hydroxybenzoic acid | -Cl | 3 | Potent activation of cathepsins B and L. | mdpi.com |

| 4-methoxybenzoic acid | -Cl | 3,5 (dichloro) | Previously reported from Bjerkandera adusta. | mdpi.com |

Studies on other thiourea derivatives have also highlighted the importance of substituents. For example, in a series of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives, modifications to the substituted group were shown to alter physicochemical properties, which in turn could affect their pharmacokinetic profile and anticancer activity. rjptonline.org

Pharmacophore Elucidation and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. researchgate.net For this compound and its analogs, pharmacophore models have been developed to guide the design of new, more potent compounds.

A typical pharmacophore model for a thiourea derivative might include:

One or more hydrogen bond acceptors (e.g., the sulfur atom of the thiourea and the carbonyl oxygen of the benzoic acid).

One or more hydrogen bond donors (e.g., the N-H groups of the thiourea).

A hydrophobic region (e.g., the allyl group and the phenyl ring).

An aromatic ring feature.

These models are often generated by aligning a set of active molecules and identifying the common features that are essential for their activity. For instance, the -CSNH- group in thiourea derivatives is considered a key pharmacophoric feature for their anticancer activity, mimicking the -COHNH2 group in other known enzyme inhibitors. rjptonline.org

Once a pharmacophore model is established, it can be used for ligand-based drug design in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This allows for the rapid identification of new potential drug candidates.

Lead Optimization: The model can guide the modification of existing lead compounds, like this compound, to better fit the pharmacophore and improve activity. For example, if the model indicates an unoccupied hydrophobic pocket, a larger hydrophobic group could be added to the lead structure.

Molecular docking studies often complement pharmacophore modeling by predicting how a ligand will bind to the active site of a target protein. researchgate.net These studies can reveal specific amino acid interactions and provide a more detailed understanding of the binding mode, further refining the drug design process. For example, docking studies of thiourea derivatives into the active sites of protein kinases have helped to rationalize their antitumor activity and guide the design of more potent inhibitors. researchgate.net

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-(3-Allylthioureido)benzoic acid for Metal Ion Coordination

This compound is a multifunctional organic molecule that possesses several potential coordination sites: the sulfur (S) and two nitrogen (N) atoms within the thiourea (B124793) functional group, and the two oxygen (O) atoms of the carboxylic acid group. Thiourea and its derivatives are well-documented ligands that can bind to metal centers through the sulfur atom, one or both nitrogen atoms, or a combination thereof. researchgate.net The specific binding mode is sensitive to various factors, including the electronic nature of the metal ion (hard vs. soft acid), the reaction solvent, and the steric and electronic effects of other substituents on the ligand framework.

The molecule can also exhibit tautomerism, which involves the migration of a proton between the sulfur and nitrogen atoms of the thiourea core, further diversifying its coordination potential. researchgate.net While the allyl group (-CH₂CH=CH₂) introduces a site of unsaturation, it is not typically involved in the primary coordination sphere of the metal ion in analogous structures. jmaterenvironsci.com The benzoic acid moiety provides a classic carboxylate group, which can coordinate to metals in several ways: as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through both oxygens to the same metal), or as a bridging ligand (linking two different metal centers). This combination of a soft sulfur donor with harder nitrogen and oxygen donors makes this compound a highly adaptable ligand for complexing with a broad spectrum of metal ions.

Synthesis and Characterization of Metal Complexes with Thioureido Benzoic Acid Ligands

The synthesis of metal complexes with ligands of the thiourea family is generally straightforward. A typical method involves reacting the ligand with a metal salt (such as a chloride or nitrate) in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov Key reaction parameters, including pH and the molar ratio of the reactants, can be fine-tuned to target and isolate complexes with specific stoichiometries and molecular architectures. sciensage.infojocpr.com

The coordination chemistry of transition metals with thiourea-based ligands is well-developed. For compounds structurally similar to this compound, such as N-allyl-N'-(4-methylthiazol-2-yl)thiourea and 4-(3-benzoylthioureido)benzoic acid, a variety of complexes with metals including nickel(II), palladium(II), platinum(II), and ruthenium(II) have been successfully synthesized and characterized. jmaterenvironsci.combohrium.com

For example, square-planar complexes of Ni(II), Pd(II), and Pt(II) were prepared with N-allyl-N'-(4'-methylthiazol-2-yl)thiourea, where the ligand was found to act as a bidentate donor. jmaterenvironsci.com Ruthenium(II)-arene complexes featuring 4-(3-benzoylthioureido)benzoic acid have also been reported, highlighting the capacity of this ligand class to form organometallic structures. bohrium.com In many of these transition metal complexes, the thiourea group coordinates in a bidentate fashion through the sulfur atom and one of the nitrogen atoms, creating a stable five- or six-membered chelate ring. nih.govrsc.org The carboxylic acid group can also participate in coordination, potentially leading to the formation of polynuclear clusters or extended coordination polymers.

Table 1: Examples of Transition Metal Complexes with Related Thiourea Ligands

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Ni(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | Square-planar | jmaterenvironsci.com |

| Pd(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | Square-planar | jmaterenvironsci.com |

| Pt(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | Square-planar | jmaterenvironsci.com |

| Ru(II) | 4-(3-benzoylthioureido)benzoic acid | Half-sandwich | bohrium.com |

| Fe(III) | 4-benzylidene amino benzoic acid | Octahedral | jocpr.com |

Lanthanide ions (Ln³⁺), classified as hard Lewis acids, show a strong preference for coordinating with hard donor atoms, particularly oxygen. Consequently, for a ligand like this compound, the carboxylate group is the most probable binding site for lanthanide ions. mdpi.com The softer sulfur atom of the thiourea group is less likely to be directly involved in the primary coordination sphere.

The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt with the carboxylate-containing ligand in solution. mdpi.comrsc.org Due to their large ionic radii, lanthanide ions accommodate high coordination numbers, typically 8 or 9, and often complete their coordination spheres by binding solvent molecules (e.g., water) or other ancillary ligands. mdpi.comresearchgate.net The resulting structures can vary from simple mononuclear complexes to intricate coordination polymers. For instance, certain aromatic carboxylate ligands have been shown to form one-dimensional (1D) polymeric chains with lanthanide ions. rsc.org

Spectroscopic and Structural Analysis of Coordination Modes (N, S, O Donor Atoms)

The precise manner in which thioureido benzoic acid ligands bind to metal ions is determined through a combination of spectroscopic methods and, most definitively, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy : This technique is highly informative for identifying the donor atoms involved in coordination. Key vibrational bands are monitored for shifts upon complexation.

C=S Stretch : A shift of the ν(C=S) band (typically found between 1200 and 1300 cm⁻¹) to a lower frequency is a strong indicator of coordination through the sulfur atom. utm.my

N-H Stretch : Alterations in the position and shape of the ν(N-H) bands can signify the involvement of nitrogen atoms in bonding.

COO⁻ Stretches : The separation (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group provides insight into its coordination mode. A larger separation is characteristic of monodentate coordination, whereas a smaller separation points to a bidentate (chelating or bridging) interaction. researchgate.net

Metal-Ligand Bands : The appearance of new absorption bands in the far-infrared region (generally below 600 cm⁻¹) corresponds to the stretching vibrations of the newly formed metal-sulfur (M-S), metal-nitrogen (M-N), and metal-oxygen (M-O) bonds. researchgate.net

Table 2: Representative IR Spectral Data for Thiourea/Carboxylate Ligand Coordination

| Functional Group | Free Ligand Freq. (cm⁻¹) | Complex Freq. (cm⁻¹) | Interpretation | Reference |

| ν(C=S) | ~1243 | ~1028-1221 | Shift indicates S-coordination | utm.my |

| ν_asym(COO⁻) | - | ~1525-1538 | Coordination via carboxylate | researchgate.net |

| ν_sym(COO⁻) | - | ~1406-1429 | Coordination via carboxylate | researchgate.net |

| ν(M-N) | - | ~503-551 | Formation of Metal-Nitrogen bond | researchgate.net |

| ν(M-O) | - | ~449-486 | Formation of Metal-Oxygen bond | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for studying the ligand and its complexes in solution. Upon coordination to a metal, the electronic environment around the ligand's nuclei changes, resulting in shifts in their resonance frequencies. For example, a downfield shift (to a higher ppm value) of the N-H proton signals can suggest that coordination is occurring through the sulfur or nitrogen atoms of the thiourea group. jmaterenvironsci.comnih.gov

Luminescent Properties of Metal Complexes

The light-emitting (luminescent) properties of metal complexes, especially those involving lanthanide ions, are of great scientific and technological interest for applications in areas such as solid-state lighting, biological imaging, and chemical sensors. mdpi.commdpi.com

Lanthanide ions possess unique and sharp emission bands, but they absorb light very weakly due to their parity-forbidden f-f electronic transitions. mdpi.com This limitation can be overcome through the "antenna effect." In this mechanism, a coordinated organic ligand with strong light absorption characteristics acts as an antenna, absorbing photons and efficiently transferring the excitation energy to the central lanthanide ion, which then emits its characteristic light. mdpi.commdpi.com

Table 3: Luminescence Properties of Representative Lanthanide Complexes

| Lanthanide Ion | Ligand System | Emission Wavelengths (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |

| Eu³⁺ | TPTZ, m-nitro benzoate | 579, 592, 614, 652, 700 | 25.0 | 0.761 | mdpi.com |

| Tb³⁺ | 3-DMHBA, 5,5'-DMBpy | 490, 545, 585, 620 | - | 0.4709 | mdpi.com |